Product packaging for Adiphene(Cat. No.:CAS No. 100596-78-9)

Adiphene

Cat. No.: B034912
CAS No.: 100596-78-9
M. Wt: 574.6 g/mol
InChI Key: KGGYJLFQFUTMDA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Adiphene is a chemical compound of significant interest in metabolic and obesity research. Its primary research value lies in its dual-mechanism approach, which is believed to combine lipolytic (fat-breaking) and thermogenic (heat-producing) properties. Researchers utilize this compound to investigate pathways that stimulate the breakdown of stored triglycerides in adipose tissue and enhance metabolic rate, thereby promoting energy expenditure. The compound is thought to act through the potentiation of catecholamine signaling, leading to the activation of hormone-sensitive lipase and beta-adrenergic receptors. This makes it a valuable tool for in vitro and preclinical studies aimed at understanding the complex regulation of lipid metabolism, energy balance, and potential interventions for metabolic syndrome. Its application is strictly confined to laboratory research, providing critical insights for the development of novel therapeutic strategies.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C30H30N4O8 B034912 Adiphene CAS No. 100596-78-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

100596-78-9

Molecular Formula

C30H30N4O8

Molecular Weight

574.6 g/mol

IUPAC Name

5-ethyl-1-[6-(5-ethyl-2,4,6-trioxo-5-phenyl-1,3-diazinan-1-yl)-6-oxohexanoyl]-5-phenyl-1,3-diazinane-2,4,6-trione

InChI

InChI=1S/C30H30N4O8/c1-3-29(19-13-7-5-8-14-19)23(37)31-27(41)33(25(29)39)21(35)17-11-12-18-22(36)34-26(40)30(4-2,24(38)32-28(34)42)20-15-9-6-10-16-20/h5-10,13-16H,3-4,11-12,17-18H2,1-2H3,(H,31,37,41)(H,32,38,42)

InChI Key

KGGYJLFQFUTMDA-UHFFFAOYSA-N

SMILES

CCC1(C(=O)NC(=O)N(C1=O)C(=O)CCCCC(=O)N2C(=O)C(C(=O)NC2=O)(CC)C3=CC=CC=C3)C4=CC=CC=C4

Canonical SMILES

CCC1(C(=O)NC(=O)N(C1=O)C(=O)CCCCC(=O)N2C(=O)C(C(=O)NC2=O)(CC)C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

Methodological Approaches for Characterizing Multi Component Chemical Formulations

Advanced Analytical Chemistry Techniques for Component Identification and Quantification

Advanced analytical techniques are fundamental in dissecting the chemical makeup of complex formulations. These methods provide the specificity and sensitivity required to resolve and identify individual components within a mixture.

Analytical strategies for compound detection in complex mixtures can be broadly categorized into targeted and non-targeted approaches. Targeted analysis focuses on the quantification of known chemical entities, where researchers have prior knowledge of the compounds' characteristics, such as retention times and mass spectra nih.govchromatographytoday.com. This approach allows for increased selectivity and sensitivity for specific compounds chromatographytoday.com. For example, in the characterization of a formulation like Adiphene, targeted methods would be used to quantify declared ingredients like L-Carnitine or Vitamin B6 beforeitsnews.comweebly.combestdietpillsexpert.comfnif.orgona24.eu.

In contrast, non-targeted analysis (NTA) aims to identify all chemicals present in a given sample, including both known and unknown components nih.govchromatographytoday.comnih.gov. NTA is particularly valuable for complex formulations where the full chemical diversity, including potential impurities, degradation products, or undeclared substances, may not be known nih.govchromatographytoday.comacs.org. This approach maximizes the number of components detected and can reveal changes in composition, requiring extensive data processing chromatographytoday.com. NTA employs high-resolution mass spectrometry to characterize the chemical composition of complex samples without prior knowledge of their content nih.govsccwrp.org.

Chromatographic techniques are indispensable for separating multi-component mixtures into individual constituents based on their differential migration speeds along a stationary phase mdpi.com. These methods are pivotal in pharmaceutical and phytochemical analysis for identifying and quantifying various bioactive compounds mdpi.comsolubilityofthings.com.

High-Performance Liquid Chromatography (HPLC): HPLC is a widely utilized technique for separating and analyzing a broad range of compounds, from small molecules to large biomolecules longdom.org. It employs a liquid mobile phase pumped at high pressure through a column packed with solid absorbent materials longdom.orgrssl.com. HPLC offers high sensitivity and accuracy for qualitative and quantitative analysis of active pharmaceutical ingredients (APIs) in various matrices, including plant materials mdpi.comsolubilityofthings.com. For instance, vitamins, common in dietary supplements, are often analyzed using HPLC, with reversed-phase chromatography typically used for water-soluble B vitamins and normal-phase or reversed-phase for fat-soluble vitamins lcms.cz. Ultra-Performance Liquid Chromatography (UPLC) is an advanced form of HPLC that provides faster separations and improved sensitivity for complex mixtures due to smaller particle sizes in the column packing material rssl.com.

Gas Chromatography (GC): GC is primarily used for volatile and thermally stable compounds solubilityofthings.comlongdom.org. In GC, a sample is vaporized and transported through a column by an inert gas, where components are separated based on their differential interaction with the stationary phase solubilityofthings.comrssl.com. GC is essential for analyzing volatile organic compounds and residual solvents solubilityofthings.comrssl.com.

Thin-Layer Chromatography (TLC): TLC is a simpler, cost-effective technique for qualitative and semi-quantitative analysis, involving spotting a sample onto a thin layer of adsorbent material and developing it with a liquid mobile phase longdom.org.

In the context of this compound, chromatographic techniques would be employed to separate its various ingredients, such as herbal extracts (e.g., guarana, ginseng, ginger, bitter orange, cinnamon, cayenne, cacao), vitamins (e.g., Vitamin B6), and other compounds (e.g., L-Carnitine, Chitosan, Glucomannan, Trimethylxanthine, Dimethylpentylamine Hydrochloride) beforeitsnews.comweebly.combestdietpillsexpert.comfnif.orgona24.eu. This separation is a critical precursor to their individual detection and quantification.

Spectroscopic techniques provide detailed insights into the composition and structure of substances by studying their interaction with electromagnetic radiation lambdaresearch.com.austudypug.com.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a powerful tool for determining the content, purity, and molecular structure of a sample studypug.comnih.gov. It reveals atomic connectivity and spatial arrangements, making it crucial for unambiguous structural elucidation of pure compounds studypug.comtaylorandfrancis.com. High-field NMR is particularly favorable for samples with complex compositions due to its better resolution, allowing for the analysis of multiple compounds simultaneously fh-aachen.de.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify functional groups within molecules based on their vibrational frequencies studypug.comnptel.ac.in. It provides qualitative and quantitative information about small molecules and polymers clariant.com.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy is applied for both qualitative and quantitative analysis, particularly for compounds that absorb light in the UV-Vis region nptel.ac.in. It can be used in conjunction with HPLC (HPLC-UV) for detection and quantification mdpi.com.

These spectroscopic methods, often integrated with chromatographic separations, are vital for confirming the identity and determining the concentration of each component within a complex formulation like this compound.

Mass spectrometry (MS) is a highly sensitive analytical technique that plays a crucial role in the identification of molecular mass and potential molecular formulas of compounds by ionizing molecules and separating them based on their mass-to-charge ratio studypug.com. When coupled with chromatography (LC-MS or GC-MS), it becomes an even more powerful tool for separating, detecting, identifying, and structurally elucidating compounds in complex mixtures taylorandfrancis.comclariant.comzhaolab.orgresearchgate.net.

High-Resolution Mass Spectrometry (HRMS): HRMS provides accurate mass measurements, which are essential for determining the elemental composition of unknown compounds taylorandfrancis.comclariant.com.

Tandem Mass Spectrometry (MS/MS or MSn): MS/MS involves fragmenting ions and analyzing the resulting fragment ions, providing characteristic patterns that aid in structural elucidation and identification clariant.comresearchgate.netucdavis.edusapient.bio. This is especially useful for novel compound discovery and for distinguishing between structurally similar compounds zhaolab.orgucdavis.edusapient.bio.

Metabolomics Applications: MS-based metabolomics is integral to capturing and measuring thousands of small molecules in biosamples, which can inform physiological states and identify biomarkers sapient.biobohrium.com. In the context of complex formulations, metabolomics approaches can be used to identify unidentified metabolites or novel compounds, leveraging techniques like isotope tracing for metabolite identification sapient.bio.

For a multi-component product like this compound, LC-MS/MS and GC-MS are routinely employed to identify and quantify its various ingredients, including those present in lower concentrations or those that are structurally similar.

The vast amount of data generated from advanced analytical techniques applied to complex formulations necessitates sophisticated data interpretation tools. Chemometrics and machine learning (ML) are multidisciplinary approaches that address this need by applying mathematical, statistical, and computational methods to chemical data lambdaresearch.com.auresearchgate.netmdpi.combrjac.com.braimlic.com.

Chemometrics: This discipline focuses on extracting meaningful information from complex datasets, designing experiments, and analyzing multivariate and multiway data lambdaresearch.com.aumdpi.comaimlic.com. It encompasses methods for exploratory data analysis, regression problems (e.g., predicting analyte concentrations), and classification problems (e.g., discriminating between different sample types) lambdaresearch.com.auaimlic.com. Chemometrics is critical for enhancing the quality, reliability, and usefulness of data obtained from techniques like spectroscopy, chromatography, and mass spectrometry lambdaresearch.com.auaimlic.com.

Machine Learning (ML): ML algorithms can handle large volumes of spectral and chromatographic data, identify patterns, and build predictive models, thereby improving the interpretation of analytical information lambdaresearch.com.auresearchgate.net. ML is increasingly integrated into analytical chemistry for applications such as real-time monitoring, high-throughput screening, and precise quantification of chemical species lambdaresearch.com.au. It can also be used to develop intelligent decision-support systems for complex analytical challenges aimlic.com.

In the analysis of multi-component formulations, chemometrics and machine learning can help in:

Identifying patterns and correlations within complex chromatographic and spectroscopic data.

Developing models for predicting the concentration of specific ingredients.

Classifying batches based on their chemical profiles to ensure consistency.

Detecting adulteration or variations in botanical extracts nih.govmdpi.com.

For example, chemometric analysis of NMR spectra has been used to unveil adulteration in slimming dietary supplements nih.gov.

Challenges in Analytical Characterization of Botanical and Complex Chemical Formulations

The analytical characterization of botanical and complex chemical formulations, such as this compound, presents several unique challenges that distinguish them from single-compound pharmaceuticals.

Complexity and Variability: Botanical natural products are inherently complex mixtures, with compositions that can vary significantly based on factors such as genetics, cultivation conditions, harvesting season, and processing methods nih.govresearchgate.netmdpi.comnih.gov. This natural variability makes it difficult to ensure consistent composition and potency across different batches mdpi.comresearchgate.netnih.gov. For instance, studies on plant extracts have shown considerable variability in the chemical composition and amount of pharmacologically active compounds depending on geographic region and harvesting season nih.gov.

Lack of Standardization: Compared to traditional targeted analysis, non-targeted analysis of complex mixtures is an emerging field with a lack of standardization, which can impede broader implementation and acceptance of data nih.govnih.gov.

Identification of Active Components: In many botanical formulations, the specific biologically active compounds responsible for claimed effects may not be fully identified or characterized, making quality control challenging nih.govnih.gov.

Adulteration: The dietary supplement industry faces challenges related to adulteration, which can occur at the raw material stage or during processing through misidentification, contamination, or the addition of unauthorized substances mdpi.com. This necessitates robust analytical methods to detect such practices.

Data Interpretation: The sheer volume and complexity of data generated from comprehensive analytical profiling of multi-component formulations require advanced data processing and interpretation capabilities, often relying on chemometrics and machine learning zhaolab.orgmdpi.comaimlic.comresearchgate.net.

Matrix Effects: The presence of numerous diverse compounds in a complex matrix can lead to matrix effects in analytical instruments, affecting the accuracy of quantification and identification.

Addressing these challenges requires a combination of sophisticated analytical techniques, robust data analysis strategies, and a deep understanding of the inherent variability of natural products.

Compound Names and PubChem CIDs

Absence of Standardized Reference Materials for Chemical Constituents

A fundamental challenge in characterizing multi-component chemical formulations, including dietary supplements like this compound, is the frequent absence of standardized reference materials (RMs) or certified reference materials (CRMs) for all their chemical constituents uni.lusigmaaldrich.com. RMs and CRMs are crucial benchmarks for analytical measurements, essential for method calibration, validation, and ensuring the traceability and accuracy of quantitative analyses uni.lunih.gov.

For many dietary supplement ingredients, particularly those derived from botanicals and other natural products, the inherent variability in their chemical composition complicates the development of such standards sigmaaldrich.com. This lack of readily available and appropriate reference materials makes it difficult to accurately identify and quantify individual components within a complex mixture. Without these standards, laboratories face hurdles in validating their analytical methods, assessing inter-laboratory variability, and ultimately providing reliable data on the precise composition of formulated substances uni.lu. This challenge is particularly pronounced when dealing with complex matrices that contain a diverse array of chemically distinct nutrients, phytochemicals, and potential contaminants sigmaaldrich.com.

Variability in Manufacturing Processes and Ingredient Quality for Formulated Substances

The manufacturing of multi-ingredient preparations, such as this compound, is susceptible to various sources of variability that can significantly impact the final product's chemical composition and consistency. These variations can originate from both the quality of raw materials and the intricacies of the manufacturing process itself ontosight.aimims.com.

Raw materials, whether natural or synthetic, contribute to product variability. Natural ingredients, such as plant extracts, often contain additional bioactive compounds but can exhibit significant batch-to-batch variation in potency and composition mims.com. Conversely, while synthetic ingredients generally offer greater consistency, the choice between natural and synthetic sources is often influenced by factors like cost, availability, and desired product characteristics mims.com.

Processing variability is another critical factor. For products manufactured in tablet, hard gel capsule, or powder form, ensuring homogeneity of the powder mix during production can be challenging, especially when a formulation contains numerous active substances ontosight.ai. The characteristics of individual powders, such as bulk density, can affect mixing uniformity. Minor variations in each of the many components (some supplements can contain up to 40 ingredients and excipients) can have a cumulative effect on the variability of the final product ontosight.ai. Furthermore, manufacturers may intentionally add "overages"—amounts of some nutrients exceeding label claims—to compensate for expected degradation over the product's shelf life, leading to differences between labeled and analytically measured ingredient amounts fishersci.ptsigmaaldrich.com. Studies on multivitamin/mineral products, for instance, have revealed that analytically measured content for many ingredients often exceeds labeled amounts, sometimes by as much as 25% for certain minerals fishersci.ptsigmaaldrich.com.

Theoretical Frameworks and Hypothesized Biological Actions of Constituent Chemical Classes

Conceptual Models of Biological Pathways Targeted by Dietary Supplement Constituents

Dietary supplements aimed at weight management often target several key biological pathways to achieve their effects, including those involved in fat and carbohydrate absorption, thermogenesis, metabolism, and appetite regulation. nih.govprweb.com Adiphene's hypothesized mechanisms of action are conceptualized within these broader models. ontosight.ai

At the cellular and molecular levels, this compound is theorized to exert its effects through multiple pathways. Its proposed role as a fat burner suggests interaction with mechanisms that promote lipolysis (the breakdown of stored fat) and fatty acid oxidation, potentially by influencing enzymes or signaling pathways involved in lipid metabolism. ontosight.ai For instance, compounds that enhance metabolism often do so by increasing energy expenditure at the cellular level, sometimes through mechanisms involving mitochondrial biogenesis or fatty acid oxidation stimulation. chem960.com

As an appetite suppressant, this compound's theoretical action could involve modulating neurophysiological signals. Appetite and satiety are regulated by complex interactions between hormones and brain circuits, particularly in the hypothalamus. nih.govepa.gov Compounds influencing appetite often interact with neurotransmitter systems or hormone receptors that control hunger and fullness signals. epa.govresearchgate.net

The hypothesized inhibition of fat and carbohydrate absorption by this compound suggests an interaction with digestive enzymes or transporters in the gastrointestinal tract. This could involve impeding the activity of enzymes responsible for breaking down dietary fats (like lipases) or carbohydrates, thereby reducing caloric intake. ontosight.ai

This compound, as a bioactive compound, is theoretically linked to biological systems that regulate energy homeostasis. Its influence on lipid metabolism and energy balance implies interaction with the endocrine system, which secretes hormones like leptin and insulin (B600854) that are crucial for appetite, metabolism, and fat distribution. ontosight.ai For example, leptin, produced by fat cells, suppresses appetite and increases energy expenditure. nih.gov

The compound's potential to enhance metabolism suggests an impact on systemic metabolic pathways that govern energy expenditure and substrate utilization. ontosight.ai The theoretical modulation of nutrient absorption directly affects the digestive system, influencing the caloric load presented to the body.

Theoretical Classification of Functional Chemical Groups within Complex Formulations

Based on its proposed actions, this compound can be theoretically classified into functional chemical groups that are commonly targeted in weight management strategies, even though it is presented as a single compound.

This compound is theorized to "enhance metabolism" and act as a "fat burner." ontosight.ai These actions align with the class of compounds known as theoretical metabolizers or thermogenics. Thermogenic compounds increase energy expenditure by stimulating heat production in the body, which can contribute to fat oxidation and weight loss. nih.gov Examples of such mechanisms include increasing the metabolic rate and stimulating fat burning.

Functional Class (Theoretical)Proposed Action of this compoundGeneral Mechanism
Metabolizer/ThermogenicEnhances metabolism, acts as a fat burner ontosight.aiIncreases energy expenditure, promotes fat oxidation nih.gov

This compound is also hypothesized to be an "appetite suppressant." ontosight.ai This places it within the theoretical class of compounds that influence neurophysiological signals related to hunger and satiety. Appetite suppressants typically work by acting on the central nervous system to reduce the urge to eat or by promoting a sense of fullness. nih.govprweb.comepa.gov Hormones like leptin and ghrelin play significant roles in regulating appetite by signaling to specific brain regions. nih.govepa.gov

Functional Class (Theoretical)Proposed Action of this compoundGeneral Mechanism
Appetite SuppressantSuppresses appetite ontosight.aiModulates neurophysiological signals, influences satiety centers nih.govepa.gov

The belief that this compound works by "inhibiting the absorption of fat and carbohydrates" and "promoting the breakdown of stored fat" ontosight.ai positions it within the theoretical class of compounds that modulate lipid interactions. This can include compounds that act as fat binders, which prevent the absorption of dietary fat by binding to it in the digestive system, or those that interfere with the enzymes responsible for fat digestion. nih.govprweb.com For example, Orlistat is a known lipase (B570770) inhibitor that prevents fat absorption.

Functional Class (Theoretical)Proposed Action of this compoundGeneral Mechanism
Lipid Modulator/Fat BinderInhibits fat absorption, promotes fat breakdown ontosight.aiInterferes with fat digestion/absorption, binds to dietary fat nih.gov

Computational Modeling and In Silico Approaches for Mechanism Elucidation

Computational modeling and in silico approaches play a crucial role in modern drug discovery and mechanistic elucidation, offering cost-effective and time-efficient alternatives to traditional experimental methods. nih.govmdpi.com These techniques leverage advanced algorithms and computational power to predict how chemical compounds interact with biological targets, assess their potential bioactivity, and understand their impact on cellular pathways. nih.govnih.gov For complex formulations like this compound, computational modeling can be applied to individual constituent compounds to hypothesize their molecular targets and mechanisms.

Molecular Docking and Ligand-Protein Interaction Studies

Molecular docking is a computational method used to predict the preferred orientation of a small molecule (ligand) when bound to a protein target. mdpi.comnih.gov This technique aims to characterize the binding poses and estimate the binding affinities between a ligand and a receptor, providing insights into the specific interactions, such as hydrogen bonds and hydrophobic contacts, that govern their association. mdpi.comnih.gov By simulating these interactions, researchers can hypothesize which proteins or enzymes might be targeted by the constituents of a compound like this compound. For instance, in studies unrelated to this compound, molecular docking has been used to identify potent inhibitors by illustrating binding interactions within enzyme pockets. nih.gov The process involves preparing the protein target (e.g., removing heteroatoms and water molecules, adding polar hydrogens) and the ligand, defining a binding site, and then performing the docking simulation to find optimal binding poses. mdpi.com

Prediction of Bioactivity and Pathway Perturbation

The prediction of bioactivity involves using computational models to forecast the biological effects of chemical compounds. This often relies on cheminformatics principles, where similar molecules are expected to exhibit similar properties. nih.gov Machine learning models, for example, can be trained on large datasets of known drug-target interactions to predict the protein targets of novel compounds, thereby revealing their potential therapeutic applications. nih.govfrontiersin.org Such models assess functional similarity between compounds and approved drugs, allowing for the prediction of protein targets and potential biological activities. nih.gov

Pathway perturbation analysis, often integrated with bioactivity prediction, aims to understand how a compound might influence complex biological networks and signaling pathways within a cell. researchgate.net By analyzing gene expression profiles or other omics data, computational tools can identify pathways that are significantly altered by a compound's presence. researchgate.net For example, in research on Down syndrome, certain compounds, including Adiphenine (a distinct chemical entity from the weight loss supplement), have shown predicted proteasome ATPase inhibitor activity and were linked to pathway perturbation analysis. researchgate.net This approach helps to elucidate the broader systemic effects of a compound beyond its direct molecular targets, providing a comprehensive view of its hypothesized biological actions.

Experimental Methodologies for Pre Clinical Investigation of Complex Chemical Formulations

Advanced In Vitro Research Models for Mechanistic Studies

In vitro models provide a controlled environment to study the cellular and molecular mechanisms underlying the effects of complex chemical formulations. They allow for the isolation of specific biological processes, reducing the complexity encountered in whole organisms.

Two-dimensional (2D) cell culture systems involve growing cells in a monolayer on a flat, rigid substrate. These systems are fundamental in early-stage compound research due to their simplicity, cost-effectiveness, and high-throughput capabilities. For complex formulations like Adiphene, 2D cell cultures can be utilized to:

Assess Cellular Viability and Proliferation: Determine if the formulation or its individual components exhibit cytotoxicity or influence cell growth in various cell lines (e.g., adipocytes, hepatocytes, muscle cells).

Investigate Metabolic Pathways: Study the impact on lipid metabolism, glucose uptake, and energy expenditure in relevant cell types. For instance, the effects of components like L-carnitine or caffeine (B1668208) on fatty acid oxidation in hepatocyte or myocyte cultures could be examined.

Evaluate Receptor Binding and Signaling: Identify potential molecular targets by observing changes in gene expression, protein phosphorylation, or second messenger systems in response to the formulation.

Screen for Anti-inflammatory or Antioxidant Properties: Assess the ability of the formulation to modulate inflammatory markers or counteract oxidative stress in cell models.

While 2D cultures offer valuable preliminary data, their limitations include a lack of physiological complexity, cell-cell interactions, and tissue architecture found in vivo.

Three-dimensional (3D) culture systems, including organoids and spheroids, represent a significant advancement over 2D models by mimicking the in vivo tissue architecture and cellular interactions more closely.

Spheroids: These are self-assembling aggregates of cells that form compact, spherical structures. They can be used to model various tissues, including adipose tissue, liver, and gut. For a weight loss formulation, adipocyte spheroids could be used to study adipogenesis inhibition or lipolysis stimulation in a more physiologically relevant context.

Organoids: These are self-organizing 3D structures derived from stem cells that recapitulate the cellular complexity and functionality of specific organs. Intestinal organoids, for example, could be used to investigate the absorption of formulation components or their effects on gut barrier function and nutrient absorption. Liver organoids could model hepatic metabolism and potential compound-induced changes.

These 3D models allow for more accurate assessment of cellular differentiation, drug penetration, and complex physiological responses, providing a bridge between 2D cultures and in vivo studies.

Microphysiological systems (MPS), often referred to as "organs-on-a-chip," integrate multiple tissue types in a microfluidic environment, allowing for the study of inter-organ communication and systemic effects. For complex formulations, MPS can provide insights into:

Systemic Metabolism and Distribution: Model how components are absorbed in a "gut-on-a-chip," metabolized in a "liver-on-a-chip," and distributed to other "organs-on-a-chip," offering a more holistic view of pharmacokinetics in vitro.

Multi-Organ Toxicity: Assess potential off-target effects or toxicity across different organs simultaneously, which is critical for formulations with multiple active ingredients.

Complex Physiological Responses: Investigate how the formulation impacts integrated physiological functions, such as the interplay between gut absorption, liver metabolism, and fat cell responses in a connected system.

MPS offer a powerful tool for reducing reliance on animal models and gaining more human-relevant data, especially for formulations designed to impact multiple physiological systems.

Non-Human In Vivo Models in Compound Research

Pharmacokinetics (PK) describes how an organism affects a compound (absorption, distribution, metabolism, and excretion - ADME), while pharmacodynamics (PD) describes how the compound affects the organism (its biological effects). In the context of a complex formulation like this compound, in vivo PK/PD studies in non-human models (e.g., rodents, non-human primates) would involve:

Absorption: Measuring the rate and extent to which the various active components are absorbed into the bloodstream after administration.

Distribution: Tracking the distribution of components to different tissues and organs, including target tissues like adipose tissue or liver.

Metabolism: Identifying the metabolic pathways and metabolites of the components, primarily in the liver, and determining their half-lives.

Excretion: Quantifying the elimination of the components and their metabolites from the body via urine, feces, or other routes.

Pharmacodynamic Endpoints: Measuring physiological changes related to the formulation's purported effects, such as changes in body weight, fat mass, energy expenditure, appetite, or specific biochemical markers (e.g., blood glucose, lipid profiles, hormone levels).

These studies are crucial for understanding the bioavailability of the components and their effective concentrations at target sites, as well as the duration and intensity of their biological effects.

Disease models in non-human species are critical for evaluating the efficacy of complex formulations in a relevant pathological context. For a weight loss formulation, common models include diet-induced obesity (DIO) or genetically obese rodent models.

Model Induction: Inducing obesity in animals through high-fat diets or utilizing genetically predisposed strains that develop obesity and related metabolic disorders.

Efficacy Assessment: Administering the complex formulation to these models and monitoring key parameters over time, such as:

Body Weight and Composition: Changes in total body weight, fat mass, and lean mass.

Metabolic Parameters: Blood glucose, insulin (B600854) sensitivity, cholesterol, triglycerides, and liver enzyme levels.

Energy Expenditure: Measurement of metabolic rate using indirect calorimetry.

Food Intake and Satiety: Monitoring changes in feeding behavior.

Histopathological Analysis: Examination of tissues (e.g., liver, adipose tissue) for changes in morphology, inflammation, or fat accumulation.

These models allow researchers to assess whether the complex formulation can prevent, mitigate, or reverse the pathological changes associated with the disease, providing crucial evidence for its potential therapeutic utility. Due to the proprietary nature and specific marketing of "this compound" as a dietary supplement, detailed, peer-reviewed scientific studies specifically applying all these advanced pre-clinical methodologies to the entire "this compound" blend with comprehensive data tables are not widely available in the public scientific literature. Research findings for such formulations often focus on the individual active ingredients or are presented in less rigorous settings.

Compound Names and PubChem CIDs

General Research Design and Ethical Considerations in Chemical Compound Research

Principles of Robust Experimental Design for Complex Chemical Systems

Robust experimental design is crucial in chemical compound research to minimize variability and maximize the reliability of findings researchgate.netmt.com. The core objective is to isolate variables of interest and directly observe their effects, while minimizing the impact of external factors studysmarter.co.uk. This approach allows researchers to confidently attribute observed changes to the manipulated experimental conditions studysmarter.co.uk.

Key principles include:

Identification of Variables: Researchers must clearly define independent variables (factors that are manipulated, e.g., concentration, temperature, pH) and dependent variables (responses that are measured, e.g., yield, purity, activity) azolifesciences.comrsc.org. For complex chemical systems, this can involve numerous interacting factors oup.comstatease.com.

Randomization: Random assignment of experimental units to different treatment groups helps to reduce bias and ensures that unobserved variables are evenly distributed across groups, enhancing the validity of results studysmarter.co.uk.

Replication: Performing multiple experimental runs under the same conditions increases the precision of estimates and the statistical power to detect significant effects studysmarter.co.uk. This also helps in assessing the inherent variability of the system mt.com.

Control Groups: Including control groups (e.g., placebo or vehicle controls) is essential for comparison, allowing researchers to determine if the observed effects are truly due to the experimental compound studysmarter.co.uk.

Systematic Variation (Design of Experiments - DoE): DoE is a statistical approach that allows for the simultaneous variation of multiple factors to efficiently screen the reaction space for optimal values and to understand interactions between factors mt.comstatease.com. Techniques like full factorial designs or fractional factorial designs enable the systematic investigation of relationships between various factors with fewer experiments compared to traditional one-factor-at-a-time approaches rsc.org.

Chemometrics and Artificial Intelligence (AI): Modern experimental design increasingly integrates chemometrics and AI to predict molecular properties, optimize experimental conditions, and analyze complex datasets, leading to more efficient and predictive research azolifesciences.comoup.com.

An example of a robust experimental design for evaluating a chemical compound's activity might involve a factorial design, systematically varying concentration, temperature, and reaction time, as illustrated in the hypothetical data table below.

Table 1: Hypothetical Factorial Design for Compound Activity Study

ExperimentCompound Concentration (mM)Temperature (°C)Reaction Time (min)Observed Activity (%)
10.5253045
20.5256052
30.5373058
40.5376065
51.0253055
61.0256063
71.0373070
81.0376078
Control0.037605

Addressing Reproducibility and Variability in Multi-Component Studies

Reproducibility and repeatability are fundamental pillars of scientific credibility, especially in chemical research involving multi-component systems azolifesciences.comresearchgate.netrsc.org. Repeatability refers to obtaining consistent results when analyses are performed by the same operator under identical conditions, while reproducibility refers to a different team in a different location obtaining similar results using the same methods azolifesciences.com.

Challenges to reproducibility in multi-component chemical studies often stem from:

Insufficient Standardization and Transparency: Incomplete or ambiguous procedural details in scientific literature can hinder replication efforts researchgate.netrsc.org. Even minor variations in parameters like compound purity, solvent quality, or sample preparation can affect quantitative outcomes rsc.org.

Intrinsic Variability: Complex chemical systems, particularly those involving biological components or highly sensitive reactions, can exhibit inherent variability that is difficult to control nih.gov.

Lack of Detailed Information: Critical details about experimental conditions, reagent sources, and analytical methods may be omitted, making it challenging for other researchers to replicate findings accurately researchgate.netrsc.org.

Strategies to enhance reproducibility and address variability include:

Detailed Protocol Documentation: Comprehensive and unambiguous reporting of experimental procedures, including precise details on reagents, equipment, environmental conditions, and analytical methods, is essential azolifesciences.comresearchgate.net.

Use of Reference Standards: Employing certified reference materials and internal standards helps to ensure consistency in measurements across different experiments and laboratories.

Statistical Analysis: Rigorous statistical methods are vital for quantifying variability and determining the significance of observed effects. Analysis of variance (ANOVA) can be used to assess differences between groups and the impact of various factors on variability jppres.com.

Automation and Machine-Readable Protocols: Automation can reduce human error and increase consistency, while machine-readable formats for experimental procedures can facilitate sharing and replication researchgate.net.

Sensitivity Assessments: Analyzing the sensitivity of chemical methodologies to various parameters helps to identify critical factors that significantly influence reaction outcomes, leading to more robust and reliable protocols rsc.org.

Table 2: Illustrative Data on Inter-Laboratory Variability in a Multi-Component Reaction Yield

LaboratoryBatch 1 Yield (%)Batch 2 Yield (%)Batch 3 Yield (%)Mean Yield (%)Standard Deviation
A72.573.172.872.80.3
B70.171.570.970.80.7
C74.273.874.574.20.4

Note: This hypothetical data illustrates how mean yields can vary between laboratories, emphasizing the need for robust protocols and inter-laboratory studies to ensure reproducibility.

Challenges and Future Directions in Pre-Clinical Assessment of Formulated Substances

Pre-clinical assessment is a critical stage in the development of formulated substances, such as Adiphene, before they can proceed to human trials altasciences.comafjbs.com. This phase involves laboratory and animal studies to evaluate the safety and biological activity of a new substance afjbs.com.

Significant challenges in pre-clinical formulation and assessment include:

Poor Physicochemical Properties: Many novel chemical entities (NCEs) exhibit low water solubility, posing bioavailability issues and complicating formulation development nih.govresearchgate.net.

Excipient Selection and Animal-Specific Toxicity: The careful selection of excipients is crucial, as they must be compatible with the NCE and not exhibit animal-specific toxicity or negatively impact the NCE's performance nih.govresearchgate.net.

Limited Time and Resources: Pre-clinical development often operates under tight timelines, requiring efficient and "right-first-time" execution of formulation strategies nih.gov.

Consistency in Exposure: Achieving consistent exposure of the compound in animal models across different species and administration routes is challenging but vital for accurate pharmacokinetic, pharmacodynamic, and toxicological assessments researchgate.net.

Regulatory Requirements: Navigating global regulatory guidelines for preclinical safety and tolerability testing is complex and requires thorough documentation and proactive communication with regulatory agencies altasciences.comafjbs.com.

Future directions in pre-clinical assessment of formulated substances aim to overcome these challenges through:

Advanced Formulation Strategies: Development of innovative solutions for solubility enhancement (e.g., nanotechnology, advanced drug delivery systems) and stability issues afjbs.comcytel.com.

Comprehensive Pre-formulation Data: A deeper understanding of the drug molecule's physical characteristics, solid-state stability, solubility across physiological pH ranges, and permeability through biological barriers is essential for informed formulation development cytel.com.

Integration of in silico and in vitro Methods: Increased reliance on computational modeling and cell-based assays for early screening and prediction of compound behavior, potentially reducing the need for extensive animal testing wellbeingintlstudiesrepository.orgnih.gov.

Improved Communication with Regulatory Bodies: Early and continuous engagement with regulatory agencies can help validate and optimize preclinical strategies, ensuring that data generated is sufficient for regulatory submissions altasciences.com.

Ethical Frameworks in Non-Human Animal Research Methodologies

The use of non-human animals in chemical compound research, including studies on substances like this compound, is governed by strict ethical frameworks to ensure animal welfare and responsible scientific conduct researchgate.netroyalsociety.org. These frameworks are largely built upon the "3Rs" principle, introduced by Russell and Burch in 1959, which stands for Replacement, Reduction, and Refinement wellbeingintlstudiesrepository.orgnih.gov.

Replacement: This principle advocates for the use of non-animal alternatives whenever scientifically satisfactory methods are reasonably and practicably available wellbeingintlstudiesrepository.orgnih.gov. Examples include in vitro cell culture techniques, bioimaging methods, micro-dosing in human volunteers, and in silico computer simulations wellbeingintlstudiesrepository.orgresearchgate.net.

Reduction: This principle aims to minimize the number of animals used in research while still achieving statistically meaningful results wellbeingintlstudiesrepository.orgroyalsociety.org. This can be accomplished through robust experimental design, appropriate statistical power analysis, and sharing of data to avoid redundant studies studysmarter.co.ukaltasciences.com.

Refinement: This principle focuses on minimizing pain, suffering, and distress for animals used in research wellbeingintlstudiesrepository.orgnih.gov. This includes optimizing housing conditions, providing environmental enrichment, using appropriate anesthesia and analgesia, and ensuring adequate training for personnel involved in animal care and procedures nih.gov.

Beyond the 3Rs, broader ethical principles guide non-human animal research:

Beneficence and Non-maleficence: Research should aim to maximize potential benefits (e.g., advancements in human and animal health) while minimizing harm to the animals royalsociety.orgaltex.org.

Justification and Proportionality: The potential scientific and societal benefits of the research must outweigh the harm or discomfort caused to the animals nih.govuni.lu. Studies must have a reasonable prospect of contributing to scientific knowledge uni.lu.

Ethical Oversight: All animal research protocols must undergo rigorous ethical review and approval by institutional animal care and use committees (IACUCs) or equivalent bodies nih.govuni.lu. These committees assess the scientific merit, experimental design, and adherence to welfare standards.

The ongoing development and validation of New Approach Methodologies (NAMs) are crucial for accelerating the adoption of human-relevant toxicological methods and further reducing reliance on animal testing, while maintaining scientific integrity and public trust altex.org.

Conclusion and Future Research Trajectories

Synthesis of Current Methodological Paradigms for Complex Chemical Formulations

The creation of a complex chemical formulation like Adiphene is a multi-faceted process that relies on a combination of chemical synthesis, natural product extraction, and sophisticated formulation techniques. The paradigm for producing such a multi-component mixture involves the precise combination of individually sourced and characterized ingredients.

The key components identified in the this compound formulation include p-Synephrine, Chromium (III) Picolinate, and extracts from Paullinia cupana (Guarana), Panax ginseng, and Theobroma cacao (Cacao). The synthesis paradigm for this formulation is therefore a hybrid model, integrating synthetic chemistry with phytochemistry.

Synthetic Components:

p-Synephrine: While naturally occurring in plants like Citrus aurantium (Bitter Orange), p-Synephrine can also be synthesized. A common laboratory and industrial synthesis route involves the Hoesch acylation reaction. This process starts with phenol as a primary raw material, which reacts with hydrogen chloride and N-methylamino acetonitrile hydrochloride in the presence of a Lewis acid catalyst to form an intermediate aromatic ketone. This intermediate is then hydrogenated, typically using a Palladium-on-Carbon (Pd/C) catalyst, to yield synephrine hydrochloride google.com. The biosynthesis in Citrus species follows a different path, starting from the amino acid tyrosine, which undergoes decarboxylation, N-methylation, and finally β-hydroxylation nih.govresearchgate.netexcli.dewikipedia.org.

Chromium (III) Picolinate: This organometallic compound is synthesized by reacting a chromium (III) salt, such as chromium (III) chloride (CrCl₃), with picolinic acid. The reaction is typically carried out in an aqueous solution under controlled pH (3.5-4.2) and temperature (70-90°C) to facilitate the formation of the chromium picolinate complex, which precipitates out of the solution google.com. The resulting bright-red coordination compound consists of a central chromium (III) ion chelated by three picolinate ligands jrspharma.com.

Natural Product Extraction and Standardization:

Paullinia cupana (Guarana) Seed Extract: The primary active constituents of Guarana are xanthine alkaloids, including caffeine (B1668208), theobromine, and theophylline typology.com. The extraction of these compounds from guarana seeds is a critical process. Methodologies often involve grinding the seeds, followed by extraction using various solvents such as water, ethanol-water mixtures, or methylene chloride tennessee.eduherbalterra.com. Cold maceration is one technique used to preserve the broad spectrum of therapeutic plant compounds herbalterra.com. The resulting extract is then standardized to a specific caffeine concentration, for instance, not more than 12% caffeine usp.org.

Panax ginseng Saponins (Ginsenosides): The bioactive components of Panax ginseng are a class of steroid-like compounds called ginsenosides nih.gov. Their extraction from the plant's roots is achieved through various methods, including heat-reflux, Soxhlet, and ultrasound-assisted extraction (UAE) nih.gov. Solvents like methanol or ethanol are commonly used nih.gov. More advanced techniques such as pressurized liquid extraction (PLE) have also been optimized for this purpose nih.gov. The choice of solvent is crucial, as it can influence the chemical profile of the extract; for example, aqueous extraction can lead to the transformation of certain ginsenosides nih.gov.

Theobroma cacao (Cacao) Powder: Cacao powder is rich in methylxanthines (primarily theobromine and caffeine) and polyphenols. It is produced by grinding cocoa presscake, which is the solid material remaining after cocoa butter is extracted from cocoa liquor nih.gov. The processing, particularly alkalization (Dutch processing), can significantly alter the chemical composition and reduce the flavanol content news-medical.net.

The final formulation of a product like this compound involves blending these synthetically produced compounds and standardized botanical extracts. This requires precise control over the ratios of each component to ensure consistency. The process for dietary supplements often involves mixing the powdered active ingredients with excipients, which are inactive substances that serve as vehicles or binders, followed by encapsulation or tableting jrspharma.comresearchgate.net.

Emerging Technologies and Analytical Innovations in Complex Mixture Research

The analysis of complex chemical formulations such as this compound presents significant challenges due to the presence of multiple active ingredients from both synthetic and natural sources. Ensuring the quality, consistency, and authenticity of such products requires sophisticated analytical techniques.

Chromatographic and Spectrometric Methods:

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of multi-component herbal and chemical supplements. When coupled with various detectors, it provides a powerful tool for both qualitative and quantitative analysis.

HPLC-UV/DAD: HPLC with Ultraviolet (UV) or Diode-Array Detection (DAD) is widely used for the quantification of known marker compounds. For instance, HPLC-UV can be used to determine the content of seven major saponins in Panax notoginseng leaves nih.gov and to quantify ginsenosides in various ginseng samples mdpi.com.

HPLC-MS/MS: The coupling of HPLC with tandem mass spectrometry (LC-MS/MS) offers enhanced sensitivity and specificity, making it invaluable for the analysis of complex matrices. This technique is used for the simultaneous analysis of multiple marker compounds in traditional herbal medicines nih.govnih.gov and for detecting pesticide residues in botanical dietary supplements acs.org. LC-MS is also a primary tool for identifying pharmaceutical adulterants that may be illegally added to herbal remedies nih.govresearchgate.netnih.gov. For example, a unified strategy for the quality control of herbal products has been developed using fast ultrasound-assisted extraction followed by HPLC-MS analysis of a large list of biomarkers researchgate.net.

High-Resolution Techniques:

For a comprehensive characterization of the chemical constituents in botanical extracts, high-resolution mass spectrometry is employed.

UPLC/Q-TOF MS: Ultra-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry provides high resolution and mass accuracy, enabling the identification of a large number of compounds in a single run. This method has been successfully used to identify 57 different saponins in the methanolic extract of Panax notoginseng leaves nih.gov.

Spectroscopic Methods:

UV/Vis Spectrophotometry: This technique is often used in quality control for botanical ingredients due to its ease of use and high throughput. It is mainly a quantitative method used to measure the concentration of a specific class of compounds, such as the total flavonolignan content in milk thistle extracts acs.org. However, its lack of specificity can be exploited by fraudsters, leading to potential adulteration acs.org.

The standardization of analytical methods is crucial for the quality control of these complex formulations. For instance, the analysis of ginsenoside content from Panax ginseng grown in different regions shows significant variability, highlighting the need for robust analytical methods to ensure product consistency mdpi.com. The development of stability-indicating methods, such as the High-Performance Thin-Layer Chromatography (HPTLC) method for Chromium Picolinate, is also essential to ensure the product's quality over its shelf life researchgate.net.

Potential for Advanced Theoretical Modeling in Understanding Formulated Chemical Substances

Advanced theoretical and computational modeling offers a powerful approach to understanding the behavior of complex chemical formulations at a molecular level. These in silico methods can predict interactions between different components, elucidate their mechanisms of action, and guide the development of more effective and safer products.

Quantitative Structure-Activity Relationship (QSAR) Modeling:

QSAR models are mathematical models that relate the chemical structure of a compound to its biological activity. Traditionally used for single compounds, QSAR methodologies are now being adapted for the analysis of complex mixtures.

Mixture Descriptors: A key challenge in developing QSAR models for mixtures is the generation of appropriate "mixture descriptors" that can numerically represent the composition and properties of the mixture researchgate.netresearchgate.net. These descriptors can be derived from the properties of the individual components and their relative concentrations researchgate.net.

Predictive Toxicology: QSAR models can be used to predict the potential toxicity of chemical mixtures, bridging data gaps and reducing the need for extensive animal testing. For example, high-accuracy QSARs are being developed to predict the skin and eye irritation potential of petrochemical mixtures nc3rs.org.uk. Recent advancements in machine learning are expected to aid in developing effective predictive models for the complex mixtures found in dietary supplements tandfonline.com.

Molecular Docking and Simulation:

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This can be used to study the interactions of the individual components of a formulation with biological targets.

Phytochemical-Protein Interactions: Molecular docking can be used to screen libraries of phytochemicals against specific protein targets to identify potential bioactive compounds nih.govresearchgate.netmdpi.com. For example, in silico studies have investigated the interactions of caffeine with inflammation-related targets jabonline.in and have explored the binding of various plant-derived compounds to cancer-related proteins mdpi.com. A study on the structural aspects of caffeine used molecular docking to examine its interaction with the 4QHO protein researchgate.net.

Interaction Networks: Computational workflows are being developed to visualize complex phytochemical-protein interaction networks, providing a more holistic view of the biological effects of a medicinal plant or a complex herbal formulation frontiersin.org.

Modeling Component Interactions:

Computational methods can also be used to model the interactions between the different chemical components within the formulation itself. This can be particularly important for understanding how the combination of ingredients might lead to synergistic or antagonistic effects.

Synergistic Effects: While direct modeling of the this compound formulation is not available in the literature, studies have examined the combined effects of some of its components. For instance, research on human hepatocarcinoma (HepG2) cells has shown that the combination of p-synephrine and caffeine can induce cytotoxicity and DNA damage, effects not observed when the compounds were administered alone nih.gov. This suggests a synergistic interaction at the cellular level. Another review concluded that p-synephrine does not appear to augment the cardiovascular effects of caffeine at commonly used doses, an observation that can be explained by their different mechanisms of action at the receptor level dovepress.com.

The future of research into complex chemical formulations like this compound will likely involve a greater integration of these advanced theoretical models with experimental data. This will enable a more rational design of such products and a deeper understanding of their complex pharmacology.

Q & A

Q. How can researchers ensure compliance with journal-specific formatting for this compound studies?

  • Methodology :
  • Structure manuscripts with clear sections: Introduction, Methods, Results, Discussion (IMRaD) .
  • Provide bilingual abstracts (Arabic/English) and keywords for journals like Journal of Adab Al-Rafidayn .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.